Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI)
Description
Morpholine derivatives are heterocyclic compounds containing both amine and ether functional groups, enabling diverse chemical reactivity and applications in pharmaceuticals, agrochemicals, and materials science . The compound Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) features a morpholine ring substituted with two methyl groups at the 3-position and a 1-propenyl group at the 5-position.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3,3-dimethyl-5-prop-1-enylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-4-5-8-6-11-7-9(2,3)10-8/h4-5,8,10H,6-7H2,1-3H3 |
InChI Key |
YPCGTEQWLITTKT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1COCC(N1)(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and Convergent Processes
A notable approach for substituted morpholines involves convergent synthesis using reductive amination reactions. For example, US Patent US6051717A describes a convergent process for preparing complex morpholine derivatives through one-step reductive amination of a morpholine intermediate with an aldehyde-functionalized substituent in the presence of reducing agents such as sodium triacetoxyborohydride or borane complexes. This method avoids multiple-step cyclizations and high-temperature conditions, making it suitable for scale-up and manufacturing applications.
Although this patent focuses on morpholines with triazole substituents, the principle can be adapted for the introduction of the 1-propenyl group at the 5-position by using an appropriate aldehyde or ketone precursor bearing the 1-propenyl functionality.
Base-Mediated Formation of Substituted Morpholine Rings
The preparation of 3,3-dimethyl substitution on the morpholine ring can be achieved by starting from ketone or aldehyde precursors that already contain the dimethyl substitution pattern. Strong bases (such as organolithium reagents) are used to generate acetylide intermediates, which can be further functionalized to introduce aldehyde groups or other substituents necessary for ring closure or side chain attachment.
Alkylation and Alkenylation Techniques
The installation of the 1-propenyl group at the 5-position is typically accomplished via selective alkylation or alkenylation reactions. Common approaches include:
- Use of allylic or propenyl halides or sulfonates as electrophiles to alkylate the morpholine nitrogen or carbon atoms.
- Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce alkenyl groups onto pre-functionalized morpholine rings.
However, detailed protocols specific to 3,3-dimethyl-5-(1-propenyl) morpholine are scarce, and adaptation from related systems is necessary.
Experimental Conditions and Reagents
Reducing Agents
The reductive amination step employs reducing agents such as:
| Reducing Agent | Notes |
|---|---|
| Sodium triacetoxyborohydride | Mild, selective for reductive amination |
| Borane-triethylamine complex | Effective for reductive amination |
| Sodium borohydride | Common hydride donor |
| Lithium aluminum hydride | Strong reducing agent |
| Catalytic hydrogenation | Requires metal catalysts |
These agents facilitate the conversion of aldehyde or ketone precursors into the corresponding amine-substituted morpholine derivatives under mild conditions.
Solvents and Temperature
Preferred solvents for these reactions include tetrahydrofuran, diethyl ether, toluene, and dimethylformamide. Temperature control is critical, with reactions often conducted between -80°C and ambient temperature to maintain selectivity and yield.
Example Synthetic Route (Adapted)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 3,3-dimethyl substituted morpholine intermediate | Cyclization of appropriate ketone/amine precursors under basic conditions | Morpholine ring with 3,3-dimethyl groups |
| 2 | Preparation of 1-propenyl aldehyde or equivalent | Alkylation or oxidation of propenyl precursors | Aldehyde with 1-propenyl group |
| 3 | Reductive amination of morpholine intermediate with aldehyde | Sodium triacetoxyborohydride in THF, 0 to -25°C | Morpholine with 1-propenyl substitution at 5-position |
| 4 | Purification and stereochemical resolution | Chromatography or crystallization | Pure Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) |
Analytical and Characterization Data
While specific analytical data for Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) are limited, typical characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns and stereochemistry.
- Mass spectrometry for molecular weight confirmation.
- Infrared spectroscopy for functional group verification.
- Chromatographic purity assessments.
The preparation of Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) relies on convergent synthetic strategies involving the construction of the morpholine ring with 3,3-dimethyl substitution, followed by introduction of the 1-propenyl group via reductive amination or alkylation methods. The use of mild reducing agents and controlled reaction conditions is critical for achieving high yields and stereochemical purity. Although direct literature on this exact compound is sparse, related patents and synthetic methodologies provide a robust framework for its preparation.
Future research could focus on optimizing these methods for industrial-scale production and exploring catalytic asymmetric synthesis to improve stereocontrol.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The propenyl group can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of morpholine oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of halogenated morpholine derivatives.
Scientific Research Applications
Organic Synthesis
Morpholine derivatives are widely used as intermediates in organic synthesis. The compound serves as a precursor for various morpholine-based reactions, particularly in the production of amides and other functional groups.
Case Study: Chemical Upcycling of PET
A significant application of morpholine involves the depolymerization of polyethylene terephthalate (PET) into morpholine amides. In a study published by the American Chemical Society, researchers demonstrated that heating PET with morpholine and a titanium catalyst at 130 °C yielded high amounts of morpholine amide (up to 99% yield) after optimizing reaction conditions . This process not only provides a route for recycling plastics but also generates valuable chemical intermediates.
| Reaction Conditions | Yield (%) | Catalyst |
|---|---|---|
| 130 °C for 24 hours | 81 | CpTiCl₃ (10 mol %) |
| 150 °C for 7 days | 99 | Cp*TiCl₃ (0.5 mol %) |
Pharmaceutical Applications
Morpholine derivatives have shown promise in pharmaceutical applications, particularly as potential drug candidates. They are often involved in the synthesis of various therapeutic agents.
Example: PDE4B Inhibitors
Research has indicated that certain morpholine derivatives can act as inhibitors for phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory diseases. For instance, a patent describes morpholine compounds that exhibit selective inhibition of PDE4B, suggesting their potential use in treating conditions like asthma and chronic obstructive pulmonary disease .
Material Science
In material science, morpholine compounds are utilized in the development of new materials with specific properties.
Application in Coatings and Adhesives
Morpholine-based compounds are employed in formulating coatings and adhesives due to their ability to enhance adhesion and flexibility. Their unique chemical structure allows them to interact favorably with various substrates, improving performance characteristics.
Mechanism of Action
The mechanism of action of Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The propenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1 summarizes key structural features of Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) and related morpholine derivatives.
*Estimated based on analogous compounds in .
Key Observations:
- Unsaturation : The 1-propenyl group introduces a reactive alkene, contrasting with saturated alkyl chains in compounds like 4-(1-ethyl-1-propenyl)-morpholine .
- Complexity: Derivatives with aromatic or heteroaromatic substituents (e.g., triazinoindol or thienyl groups) exhibit higher molecular weights and expanded chemical spaces, suited for specialized applications like drug design .
Physicochemical and Reactivity Comparisons
Table 2 compares experimental or predicted properties of selected morpholine derivatives.
*Predicted based on structural analogs.
Key Observations:
- Boiling Points : Bulkier substituents (e.g., thienyl-phenylpropyl chains) increase boiling points due to stronger van der Waals interactions .
- Acidity/Basicity : The pKa of the target compound (~8.1) is slightly lower than unsubstituted morpholine (8.36), likely due to electron-donating methyl groups stabilizing the protonated amine .
- Solubility : Hydrophobic substituents (e.g., dimethyl, propenyl) reduce water solubility, limiting applications in aqueous systems compared to unsubstituted morpholine .
Biological Activity
Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a morpholine ring substituted at the 3 and 5 positions, which significantly influences its reactivity and biological interactions.
Chemical Structure and Properties
The chemical formula of Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) is , with a molecular weight of approximately 155.24 g/mol. The morpholine ring consists of six members, including one nitrogen and one oxygen atom. The substitutions on the ring—dimethyl and propenyl groups—alter the compound's chemical behavior and enhance its potential applications in pharmaceuticals.
Synthesis Methods
Several synthetic routes have been developed for producing Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI). These methods allow for the customization of the compound's structure to optimize its biological activity. The synthesis often involves reactions that modify the morpholine core to introduce various functional groups, enhancing its pharmacological properties.
Biological Activities
Morpholine derivatives are known for their diverse biological activities, including:
- Anticancer Activity : Research indicates that morpholine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown inhibitory concentrations comparable to established chemotherapeutics like doxorubicin .
- CNS Activity : Morpholine compounds have been identified as modulators of receptors involved in mood disorders and neurodegenerative diseases. They interact with serotonin receptors and sigma receptors, suggesting potential therapeutic applications in treating conditions like depression and pain management .
- Enzyme Inhibition : Morpholine derivatives have demonstrated the ability to inhibit enzymes relevant to cancer pathology and neurodegenerative diseases. For example, some compounds effectively inhibit BACE-1, an enzyme implicated in Alzheimer's disease .
Anticancer Efficacy
A study examined the efficacy of a morpholine derivative against human lung adenocarcinoma (A549) cells. The derivative exhibited a half-maximal inhibitory concentration (IC50) of 26.3 μM, indicating substantial cytotoxicity. The mechanism was linked to cell cycle arrest in the S phase and induction of mitochondrial apoptosis .
CNS Drug Discovery
In another study focusing on central nervous system (CNS) drug discovery, morpholine derivatives were evaluated for their ability to cross the blood-brain barrier (BBB). Compounds such as MR-309 were highlighted for their sigma receptor antagonism, which may alleviate neuropathic pain by modulating pain mediators like TNF-α and IL-1β .
Comparative Analysis of Morpholine Derivatives
The following table summarizes key features of selected morpholine derivatives:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Morpholine | 110-91-8 | Base structure without substitutions |
| 4-(1,2-Dimethyl-2-propenyl)morpholine | 37857-38-8 | Different substitution pattern affecting reactivity |
| Morpholine, 3-(1-methylpropyl)- | 179922-09-9 | Similar structure but with different alkyl groups |
| Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) | N/A | Unique substitutions enhancing biological activity |
Q & A
Basic: What are the critical safety protocols for handling Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) in laboratory settings?
Methodological Answer:
Based on safety data sheets (SDS) for structurally similar morpholine derivatives, researchers should:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood to avoid inhalation of aerosols or vapors, as morpholine derivatives may cause respiratory irritation .
- Spill Management: Employ absorbent materials (e.g., vermiculite) for liquid spills and avoid dry sweeping to prevent dust dispersion .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) to minimize oxidation or degradation, given the propenyl group’s potential reactivity .
Basic: How can researchers confirm the structural integrity of Morpholine, 3,3-dimethyl-5-(1-propenyl)-(9CI) post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the morpholine ring’s substitution pattern and the propenyl group’s stereochemistry. The dimethyl groups at the 3-position should show distinct singlet peaks in -NMR .
- Mass Spectrometry (HRMS): Confirm molecular weight (CHNO) with high-resolution MS to rule out impurities or byproducts .
- FT-IR: Validate functional groups (e.g., C-O-C stretch at ~1,120 cm for the morpholine ring) .
Advanced: What synthetic strategies are effective for introducing the 1-propenyl group to the morpholine core?
Methodological Answer:
- Heck Coupling: Use palladium-catalyzed cross-coupling between a pre-functionalized morpholine halide (e.g., 5-bromo-morpholine derivative) and propene gas. Optimize ligand choice (e.g., PPh) and temperature (80–100°C) to control regioselectivity .
- Wittig Reaction: React a morpholine-derived aldehyde with a propene-ylide (e.g., CH=CHCHPPhBr) to form the propenyl group. Monitor stereochemistry via -NMR coupling constants (J = 10–16 Hz for trans alkenes) .
- Post-Functionalization Risks: Avoid prolonged exposure to acidic/basic conditions, as the morpholine ring may undergo ring-opening reactions .
Advanced: How can researchers assess the biological activity of this compound against fungal pathogens?
Methodological Answer:
- In Vitro Antifungal Assays:
- Broth Microdilution (CLSI M38): Test against Aspergillus spp. or Candida spp. using RPMI-1640 medium. Measure minimum inhibitory concentrations (MICs) at 48–72 hours .
- Mechanistic Studies: Compare efficacy to commercial morpholine fungicides (e.g., Fenpropimorph) to identify structure-activity relationships (SAR). Note that dimethyl substituents may enhance membrane permeability .
- Data Interpretation: Address contradictions (e.g., variable MICs) by standardizing inoculum size (±0.5 McFarland) and pH (±0.1) .
Advanced: What methodologies are recommended to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Reactive Oxygen Species (ROS) Scavenging: Add antioxidants (e.g., BHT) during storage if instability is linked to oxidation .
Advanced: How can conflicting data on the compound’s reactivity with nucleophiles be resolved?
Methodological Answer:
- Controlled Kinetic Studies:
- Nucleophile Screening: React the compound with thiols (e.g., glutathione), amines, or hydroxide ions in DMSO/HO. Track reaction rates via -NMR or LC-MS .
- Computational Modeling: Use DFT (e.g., Gaussian) to calculate electrophilicity at the propenyl group’s α-carbon. High electrophilicity indices (>2.0 eV) suggest susceptibility to nucleophilic attack .
- Contradiction Resolution: Differences in solvent polarity (e.g., DMF vs. water) or steric hindrance from dimethyl groups may explain variability .
Advanced: What analytical techniques are suitable for detecting trace impurities in synthesized batches?
Methodological Answer:
- HPLC-PDA/MS: Use a C18 column (ACN/water gradient) to separate impurities. MS/MS fragmentation can identify byproducts (e.g., ring-opened morpholine derivatives) .
- Headspace GC-MS: Detect volatile degradation products (e.g., aldehydes) from propenyl group oxidation .
- Limits of Quantification (LOQ): Aim for ≤0.1% impurity levels per ICH Q3A guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
